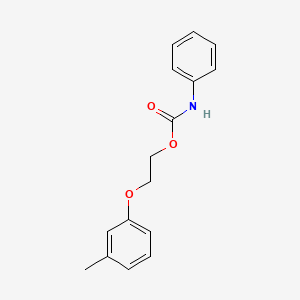

2-(3-methylphenoxy)ethyl phenylcarbamate

Description

2-(3-Methylphenoxy)ethyl phenylcarbamate (CAS 62643-98-5) is a carbamate derivative characterized by a phenoxyethyl backbone substituted with a 3-methylphenyl group and a phenylcarbamate moiety. Carbamates are widely studied for their biological activities, including antiadrenergic, pesticidal, and enzymatic inhibitory properties . The compound can be synthesized via reactions involving phenyl isocyanate and phenolic alcohols, a method common to carbamate chemistry .

Properties

IUPAC Name |

2-(3-methylphenoxy)ethyl N-phenylcarbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO3/c1-13-6-5-9-15(12-13)19-10-11-20-16(18)17-14-7-3-2-4-8-14/h2-9,12H,10-11H2,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPWDGICXGVEALS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)OCCOC(=O)NC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Alkyl Chain Variations

- Methyl and Ethyl Derivatives: In a study of phenylcarbamic acid alkyl esters, methyl and ethyl derivatives (e.g., methyl (3-hydroxyphenyl)-carbamate, CAS 13683-89-1) exhibited lower beta-antiadrenergic activity compared to propyl and butyl analogs. The ethyl derivative of 2-(3-methylphenoxy)ethyl phenylcarbamate may similarly show moderate activity due to its intermediate alkyl chain length .

- Propyl and Butyl Derivatives: Propyl and butyl substitutions in aryloxyaminopropanol-based carbamates demonstrated enhanced chronotropic inhibition (pA2 = 6.81) and vasodilatory effects, suggesting that longer alkyl chains improve receptor interaction .

Phenoxy Group Modifications

- Fenoxycarb (Ethyl 2-(4-phenoxyphenoxy)ethylcarbamate): This compound (CAS 72490-01-8) replaces the 3-methylphenoxy group with a 4-phenoxyphenoxy moiety, resulting in pesticidal rather than cardiovascular applications. The additional phenoxy group increases hydrophobicity, aligning with its use as an insect growth regulator .

- 3-((2-(4-Chloro-5-ethoxy-2-nitrophenoxy)acetamido)methyl)phenyl-dimethylcarbamate: The introduction of chloro, nitro, and ethoxy groups enhances steric bulk and electron-withdrawing effects, likely altering target specificity compared to the simpler 3-methylphenoxy derivative .

Physicochemical Properties

Lipophilicity (logP)

Lipophilicity, a critical factor in drug absorption, was determined via HPLC for structurally related compounds. For example:

- Methyl (3-hydroxyphenyl)-carbamate : Lower logP due to the polar hydroxyl group .

- Propyl phenylcarbamate : Higher logP (estimated ~3.5) than ethyl or methyl analogs, correlating with improved membrane permeability .

- This compound: Predicted logP ~2.8–3.2 (based on alkyl-phenoxycarbamate trends), balancing solubility and bioavailability .

Crystallinity and Stability

- 2-(4-Methylcyclohex-3-enyl)propan-2-yl N-phenylcarbamate: Exhibits a disordered cyclohexene ring and hydrogen-bonded crystal structure, enhancing thermal stability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.